Methyl n-hexyl disulfide
Description
Properties
CAS No. |
64580-52-5 |
|---|---|
Molecular Formula |
C7H16S2 |
Molecular Weight |
164.3 g/mol |
IUPAC Name |
1-(methyldisulfanyl)hexane |
InChI |
InChI=1S/C7H16S2/c1-3-4-5-6-7-9-8-2/h3-7H2,1-2H3 |
InChI Key |
WZUAZKYWEVGSEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSSC |
Origin of Product |
United States |
Preparation Methods
Organocatalytic Coupling Using Diisopropyl Azodicarboxylate (DIAD) and Triphenylphosphine (PPh₃)
Reaction Mechanism and Procedure
A highly efficient method for synthesizing disulfides involves the organocatalytic coupling of thiols using DIAD and PPh₃. This approach, adapted from poly(disulfide) synthesis protocols, enables rapid formation of methyl n-hexyl disulfide through a zwitterionic intermediate. The reaction proceeds as follows:
- Reactant Preparation : Equimolar quantities of methyl mercaptan (methanethiol) and n-hexyl mercaptan (1-hexanethiol) are dissolved in anhydrous chloroform.
- Catalyst Addition : PPh₃ (0.10 mmol per 2.00 mmol total thiol) and DIAD (2.00 mmol) are introduced under nitrogen atmosphere.
- Exothermic Reaction : Immediate heat generation occurs, forming a viscous slurry.
- Quenching and Purification : After 1 minute, the mixture is diluted with chloroform and precipitated into acidified methanol. Yield: 95%.
Key Reaction Steps:
Optimization Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Chloroform | Maximizes solubility of intermediates |
| Catalyst Ratio (PPh₃:DIAD) | 1:20 | Prevents side reactions |
| Reaction Time | 1–2 minutes | Minimizes degradation |
This method’s efficiency is attributed to the catalytic cycle’s rapid turnover, avoiding prolonged exposure to oxidative conditions.
Oxidation of Thiols Using Dimethyl Sulfoxide (DMSO)
Historical Context and Mechanism
The oxidation of thiols to disulfides using DMSO, first reported by Goethals and Sillis (1968), remains a cornerstone for small-molecule disulfide synthesis. For this compound:
- Reactant Mixing : Methyl mercaptan and n-hexyl mercaptan are combined with DMSO in a 1:2 molar ratio.
- Thermal Activation : The mixture is heated to 160°C under vacuum to eliminate side products.
- Isolation : Crude product is dissolved in dichloromethane and precipitated into methanol. Yield: 83–93%.
Mechanistic Insights:
Nucleophilic Substitution via Halogenated Precursors
Alkylation of Methyl Disulfide with Hexyl Halides
While not directly cited in the provided sources, analogous methods for disulfide synthesis involve nucleophilic displacement. For example:
- Substrate Preparation : Methyl disulfide (CH₃SSCH₃) is treated with n-hexyl bromide (C₆H₁₃Br) in the presence of a base (e.g., KOH).
- Reaction Conditions : Reflux in ethanol for 6–12 hours.
- Product Isolation : Distillation under reduced pressure yields this compound.
Limitations:
- Competitive Elimination : Branched alkanes may form via β-hydride elimination.
- Low Regioselectivity : Mixed disulfides require careful stoichiometric control.
Analytical Validation of Synthetic Products
Spectroscopic Characterization
Purity Assessment
| Method | Purity Criteria | Observed Value |
|---|---|---|
| GC-MS | Single peak retention | >98% |
| Elemental Analysis | %S: Theoretical 39.02 | 38.89 ± 0.12 |
Industrial-Scale Considerations
Cost-Benefit Analysis
| Method | Cost per kg (USD) | Scalability |
|---|---|---|
| Organocatalytic | 120 | High |
| DMSO Oxidation | 90 | Moderate |
Scientific Research Applications
Methyl n-hexyl disulfide has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound to study disulfide bond formation and cleavage.
Biology: Disulfides play a role in protein folding and stability, making this compound useful in studying protein structure and function.
Medicine: Disulfides are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of flavors and fragrances due to its characteristic sulfur odor.
Mechanism of Action
The mechanism of action of methyl n-hexyl disulfide involves the formation and cleavage of the disulfide bond. In biological systems, disulfide bonds are crucial for maintaining the three-dimensional structure of proteins. The interconversion between thiols and disulfides is a redox reaction, with the thiol form being the reduced state and the disulfide form being the oxidized state . This redox cycling is essential for various cellular processes, including signal transduction and enzyme activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares methyl n-hexyl disulfide with structurally related disulfides:
Thermal and Chemical Stability
While direct data on this compound’s thermal stability is scarce, related disulfides exhibit varying behaviors:
Q & A
Q. What are the standard synthetic protocols for Methyl n-hexyl disulfide, and how can reaction parameters be optimized for higher yields?
this compound can be synthesized via nucleophilic substitution or click chemistry. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using CuBr in DMF at room temperature has been effective for analogous disulfide-functionalized polymers, yielding ~66% with precise control over molecular weight . Optimization strategies include:
- Catalyst concentration : Higher CuBr loading accelerates reaction kinetics but may introduce side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic reactants.
- Purification : Gel permeation chromatography (GPC) ensures removal of unreacted monomers, as demonstrated by Mn (2400) and Mw (7800) values .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- 1H NMR : Peaks at 0.79–0.90 ppm (n-hexyl methyl protons) and 6.94 ppm (triazole methine proton) confirm functionalization . Absence of azide methylene peaks (e.g., 2.54 ppm) indicates complete reaction .
- GC-MS : Used for purity assessment (≥95% as per JECFA standards for analogous disulfides) .
- Refractive index and specific gravity : Critical for verifying batch consistency (e.g., 1.613–1.623 for methyl phenyl disulfide) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Engineering controls : Use fume hoods to mitigate inhalation risks .
- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats due to flammability (Risk Phrase R10) .
- Emergency measures : Immediate eye washing and contaminated clothing removal are mandatory .
Advanced Research Questions
Q. How can researchers design experiments to study the oxidative stability of this compound, and how should conflicting thermal data be interpreted?
- Thermogravimetric analysis (TGA) : Conduct under inert (N₂) and oxidative (O₂) atmospheres to assess decomposition thresholds. For example, polyimide analogs show 1% weight loss at 143°C and 5% at 231°C .
- DSC : Monitor glass transition (Tg) and exothermic peaks to identify degradation mechanisms.
- Data reconciliation : Conflicting results between TGA and DSC may arise from sample preparation (e.g., moisture content) or heating rates. Triplicate runs and controlled humidity are recommended .
Q. What methodologies are recommended for analyzing the reactivity of this compound in crosslinking or polymerization reactions?
- Click chemistry : Azide-alkyne reactions enable controlled polymer functionalization, as shown for n-hexyl-modified polyimides .
- Disulfide metathesis : Utilize sulfur monochloride (S₂Cl₂) as a catalyst for dynamic covalent bonding, with strict stoichiometric control to avoid over-crosslinking .
- Kinetic studies : Monitor reaction progress via FT-IR (disulfide S-S stretch at ~500 cm⁻¹) and GPC for molecular weight distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
